molecular formula C5H7ClN4 B3055725 3-Chloro-6-hydrazinyl-4-methylpyridazine CAS No. 66530-56-1

3-Chloro-6-hydrazinyl-4-methylpyridazine

Cat. No.: B3055725
CAS No.: 66530-56-1
M. Wt: 158.59 g/mol
InChI Key: YFRCRDSKRAPAOL-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinyl-4-methylpyridazine: is a heterocyclic compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of a chloro group at the third position, a hydrazinyl group at the sixth position, and a methyl group at the fourth position on the pyridazine ring. It is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the hydrazinyl group.

    Reduction Products: Reduced forms of the hydrazinyl group.

    Coupling Products: Substituted aryl or heteroaryl pyridazines.

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-Chloro-6-hydrazinyl-4-methylpyridazine lies in its potential as a therapeutic agent. Research has indicated that derivatives of this compound can exhibit significant biological activity, particularly in modulating ion channel activity. For instance, studies have shown that substituents on the pyridazine ring can influence the potency of these compounds in enhancing KCa2.2a channel activity, which is relevant for treating conditions like spinocerebellar ataxia type 2 (SCA2) .

Table 1: Structure-Activity Relationship (SAR) Findings

CompoundPotency (EC50)Ion Channel TargetNotes
This compound4.32 µMKCa2.2aRetains efficacy; moderate potency
Analog 16.59 µMKCa2.2aLower potency compared to parent compound
Analog 2~10-fold higherKCa2.2a/KCa2.3Enhanced selectivity with halogen substitution

Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its ability to normalize neuronal firing patterns in models of ataxia. The compound's derivatives have shown promise in normalizing the abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice, suggesting potential therapeutic applications for neurodegenerative diseases .

Cardiovascular Research

Another significant application of this compound is in cardiovascular research. Compounds derived from hydrazine and pyridazine structures have been reported to cause marked reductions in blood pressure, indicating their potential as antihypertensive agents . This property could be explored further for developing new treatments for hypertension.

Case Study 1: Potentiation of KCa Channels

A series of experiments were conducted to evaluate the efficacy of various analogs of this compound on KCa channel activity. The study demonstrated that specific modifications to the compound's structure significantly enhanced its potency as a KCa channel activator, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Effects

In a detailed study on SCA2 models, researchers administered derivatives of this compound and observed a normalization of Purkinje cell firing rates. These findings support the hypothesis that this compound class may have neuroprotective effects and could be developed into therapeutic agents for ataxia-related disorders .

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-hydrazinyl-4-methylpyridazine is unique due to the presence of both chloro and hydrazinyl groups on the pyridazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Biological Activity

3-Chloro-6-hydrazinyl-4-methylpyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a hydrazine moiety and a chlorine atom attached to a pyridazine ring. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H6_6ClN5_5
  • Molecular Weight : Approximately 158.59 g/mol
  • Structural Features : The compound contains a chlorinated pyridazine ring with a hydrazinyl group at the 6-position and a methyl group at the 4-position, enhancing its reactivity compared to similar compounds.

Biological Activity Overview

The biological activity of this compound is still under investigation. However, related compounds have demonstrated various therapeutic potentials, particularly in the fields of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies indicate that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, pyridazine derivatives have been shown to inhibit specific microbial strains effectively. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureusTBD
Related Pyridazine DerivativeE. coli32 - 512 μg/mL
Related Pyridazine DerivativeC. albicansTBD

Anticancer Activity

The compound's hydrazinyl group can be modified to enhance its biological activity against cancer cells. Similar compounds have shown potential as inhibitors of various kinases involved in cancer progression, such as p38 mitogen-activated protein kinase (MAPK). The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.

The mechanism of action for this compound involves its interaction with molecular targets within cells:

  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • Enzyme Inhibition : This interaction can inhibit the activity of essential enzymes involved in cellular processes, leading to disrupted metabolic pathways.
  • Bioavailability : The compound's high gastrointestinal absorption suggests good bioavailability for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study assessed various pyridazine derivatives for their antimicrobial efficacy against pathogenic microbes, revealing that certain modifications significantly enhance activity compared to standard antibiotics like ciprofloxacin .
  • Kinase Inhibition : Research focusing on kinase inhibitors highlighted that similar hydrazine-containing compounds could effectively inhibit BCR–ABL kinase, a crucial target in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the hydrazine moiety can lead to increased potency against specific cancer cell lines, suggesting avenues for further development .

Properties

IUPAC Name

(6-chloro-5-methylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-2-4(8-7)9-10-5(3)6/h2H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRCRDSKRAPAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495152
Record name 3-Chloro-6-hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66530-56-1
Record name 3-Chloro-6-hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrazino pyridazine starting materials can be prepared by known procedures. For example, 3,6-dichloro-4-methylpyridazine heated at reflux with excess hydrazine hydrate (50 percent in water) for 0.3 to 1 hour produces 3-chloro-4-methyl-6-hydrazinopyridazine and 3-chloro-5-methyl-6-hydrazinopyridazine. The isomers can be separated by fractional crystallization using ethanol as a solvent. See, Takahayashi, Pharm. Bull., 5, 229 (1957); Chem. Abstr. 52:6359, Linholter et al., Acta Chem. Scand. 16, 2389 (1962); Chem. Abstr. 59:1632g, Steck et al., J. Amer. Chem. Soc., 76, 4454 (1954) and Horning et al., J. Org. Chem., 20, 707 (1955).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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